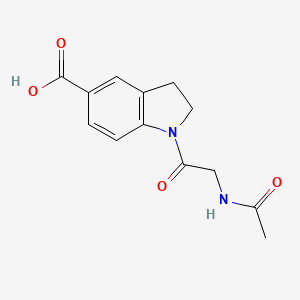
1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid
Übersicht
Beschreibung
The compound “1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid” is also known as “3-[(2-acetamidoacetyl)amino]propanoic acid” with the molecular formula C7H12N2O4 . It is an organic compound that is used in various applications .
Synthesis Analysis
The synthesis of this compound could involve the use of two sequential enzymes that perform steps in sialic acid synthesis . These enzymes produce N-acetylglucosamine (GlcNAc), which has promising applications in the food, energy, and pharmaceutical industries . Another method could involve the dehydration of ethanoic acid to produce ethanoic anhydride .Molecular Structure Analysis
The molecular structure of this compound involves the presence of N-acetyl-glucosides . The enzyme’s crystal structure varies slightly across organisms, but is characterized by three or four domains with one active site .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with water to form carboxylic acids . It can also react with alcohols to form esters and with amines to form amides .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bonding
Research on similar compounds, such as 7-acetamido-2-aryl-5-bromoindoles, has provided insights into the crystal structure and hydrogen bonding networks, highlighting the importance of these structural features in their chemical properties and potential interactions with biological targets. The structural elucidation of these compounds through X-ray crystallography and DFT calculations confirms the significance of hydrogen bonding and π-stacking in their stability and reactivity (Mphahlele, 2018).
Design and Synthesis for Bioactivity
The design and synthesis of indole acetamide derivatives have been explored for their anti-inflammatory activity, demonstrating the utility of these compounds in drug discovery. Molecular docking and in silico studies have been employed to evaluate their potential as cyclooxygenase inhibitors, suggesting their relevance in therapeutic applications. The comprehensive characterization of these compounds, including structural determination through single crystal X-ray diffraction and DFT calculations, supports their development as bioactive molecules (Al-Ostoot et al., 2020).
Phytohormone Analogues and Plant Growth Regulation
Research into the synthesis of stable isotope-labeled metabolites of indole-3-acetic acid, a key phytohormone, has led to the development of analogues significant for understanding plant growth and development. Such studies underscore the role of synthetic analogues in elucidating the physiological functions of natural compounds (Ilić et al., 1997).
Novel Indole Derivatives Synthesis
The synthesis of novel indole derivatives, such as indole-benzimidazoles, highlights the chemical versatility and potential for creating compounds with unique properties. These synthetic endeavors contribute to the expansion of chemical libraries for drug discovery and material science applications (Wang et al., 2016).
Antiplasmodial Properties
Novel N-(3-trifluoroacetyl-indol-7-yl) acetamides have been investigated for their in vitro antiplasmodial properties, showcasing the potential of indole derivatives in combating malaria. Through molecular docking studies, these compounds have been analyzed for their interaction with plasmodial enzymes, highlighting their therapeutic potential (Mphahlele et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
The compound and its related enzymes have promising applications in various industries, including the food, energy, and pharmaceutical industries . They can be used for the synergistic degradation of chitin with endo-chitinases and for the production of sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .
Eigenschaften
IUPAC Name |
1-(2-acetamidoacetyl)-2,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-7-12(17)15-5-4-9-6-10(13(18)19)2-3-11(9)15/h2-3,6H,4-5,7H2,1H3,(H,14,16)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBULSPIWJRTQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1517406.png)
![1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1517407.png)
![5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1517409.png)


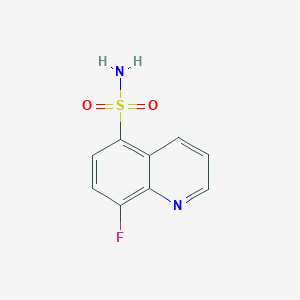

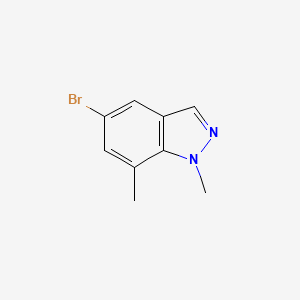
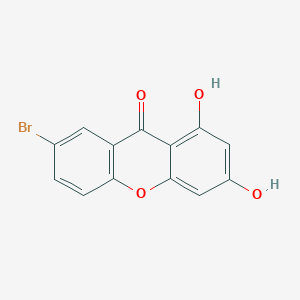

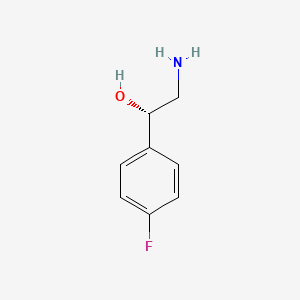
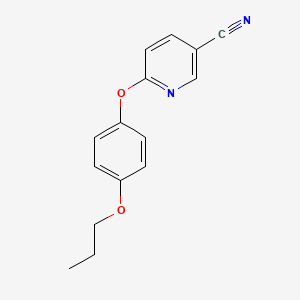
![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)